Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-: is a chemical compound with the molecular formula C9H22OSi and a molecular weight of 174.36 g/mol . It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- involves the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The alkoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules to improve their stability and functionality.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- involves the formation of strong covalent bonds between the silicon atom and organic groups. This allows the compound to interact with various molecular targets and pathways, enhancing the stability and functionality of the modified molecules .
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- can be compared with other similar compounds such as:
Silane, (1,1-dimethylethyl)dimethyl(tetradecyloxy)-: This compound has a longer alkoxy chain, which affects its physical and chemical properties.
Silane, (1,1-dimethylethyl)[[2-(iodomethyl)-2-propen-1-yl]oxy]dimethyl-: This compound contains an iodomethyl group, which makes it more reactive in certain chemical reactions.
The uniqueness of Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-propan-2-yloxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-8(2)10-11(6,7)9(3,4)5/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJJSYAFFLGSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576983 | |
Record name | tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17348-66-2 | |
Record name | tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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